molecular formula C18H27N3O2 B7917684 3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester

3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7917684
M. Wt: 317.4 g/mol
InChI Key: BEOFPMBIXLIWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a cyclopropyl group, and an amino-ethyl side chain, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, including the formation of the piperidine ring, the introduction of the cyclopropyl group, and the attachment of the amino-ethyl side chain. Common reagents used in these reactions include cyclopropylamine, piperidine derivatives, and benzyl chloroformate. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or rhodium complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperidine-1-carboxylic acid benzyl ester share structural similarities.

    Cyclopropyl amines: Compounds containing cyclopropyl groups and amino functionalities.

Uniqueness

3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester is unique due to its combination of a piperidine ring, a cyclopropyl group, and an amino-ethyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

benzyl 3-[2-aminoethyl(cyclopropyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c19-10-12-21(16-8-9-16)17-7-4-11-20(13-17)18(22)23-14-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOFPMBIXLIWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N(CCN)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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